molecular formula C42H26N6O6S6 B1594956 Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate CAS No. 6537-66-2

Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate

Cat. No. B1594956
CAS RN: 6537-66-2
M. Wt: 903.1 g/mol
InChI Key: YBAQKFWZIMWRCK-UHFFFAOYSA-N
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Description

Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate is a useful research compound. Its molecular formula is C42H26N6O6S6 and its molecular weight is 903.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biodegradation of Benzothiazoles

Research on benzothiazole derivatives highlights their involvement in biodegradation processes. One study focused on the biodegradation of benzothiazole-2-sulfonate (BTSO3), a side product in 2-mercaptobenzothiazole (MBT) production wastewater. Rhodococcus erythropolis strains capable of BTSO3 degradation were isolated, marking a significant step in understanding the microbial degradation of complex benzothiazole sulfonates. This research suggests potential environmental applications in wastewater treatment and pollution mitigation (De Wever et al., 1998).

Chemical Transformations and Synthesis

The compound's structure, related to benzothiazoles, has implications for chemical synthesis and transformations. In the context of organic chemistry, sulfones, including benzothiazolyl sulfones, have been utilized in Julia-Kocienski olefination reactions. This technique allows for the synthesis of complex organic molecules, including 1,2-disubstituted alkenes and dienes, demonstrating the compound's relevance in synthetic organic chemistry (Alonso et al., 2005).

Photocatalytic Degradation Studies

The structural analogs of the compound, especially those incorporating sulfonate and benzothiazole groups, have been studied for their photocatalytic degradation properties. These studies are crucial for environmental applications, such as the degradation of persistent organic pollutants. Research on similar compounds suggests potential for the photocatalytic degradation of dyes and environmental contaminants, indicating the compound's utility in environmental cleanup efforts (Sahoo & Gupta, 2015).

Safety And Hazards

Allura Red AC is generally considered safe for consumption, but some studies suggest potential health concerns related to hyperactivity in children. Further research is needed to confirm these effects .

properties

IUPAC Name

disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H26N6O6S6.2Na/c1-21-3-15-31-35(37(21)59(49,50)51)57-41(45-31)25-9-17-29-33(19-25)55-39(43-29)23-5-11-27(12-6-23)47-48-28-13-7-24(8-14-28)40-44-30-18-10-26(20-34(30)56-40)42-46-32-16-4-22(2)38(36(32)58-42)60(52,53)54;;/h3-20H,1-2H3,(H,49,50,51)(H,52,53,54);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMVQXGPIIXLMO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)C7=NC8=C(S7)C=C(C=C8)C9=NC1=C(S9)C(=C(C=C1)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H24N6Na2O6S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 44134685

CAS RN

6537-66-2
Record name [2,6'-Bibenzothiazole]-7-sulfonic acid, 2',2'''-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 2',2'''-(azodi-4,1-phenylene)bis[6-methyl[2,6'-bibenzothiazole]-7-sulphonate]
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Record name DIRECT YELLOW 29
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate
Reactant of Route 2
Reactant of Route 2
Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate
Reactant of Route 3
Reactant of Route 3
Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate
Reactant of Route 4
Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate
Reactant of Route 5
Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate
Reactant of Route 6
Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate

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